1-{1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}pyrrolidin-2-one
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Description
The compound “1-{1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrazole group (a five-membered ring with two nitrogen atoms), a piperidine group (a six-membered ring with one nitrogen atom), and a pyrrolidinone group (a five-membered ring with one nitrogen atom and a carbonyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, piperidine, and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the ethyl linker would provide some flexibility. The chlorine atom on the pyrazole ring would be a site of high electron density .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms might make it a base. The chlorine atom might make it more dense and increase its boiling point .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The pyrazole group is found in many biologically active compounds and is known to interact with various biological targets .
Future Directions
Future research on this compound could involve exploring its potential uses. For example, it could be tested for biological activity, given the presence of the pyrazole group which is known to be biologically active . Additionally, its synthesis could be optimized to make it more accessible for further studies .
Properties
IUPAC Name |
1-[1-[2-(4-chloropyrazol-1-yl)ethyl]piperidin-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c15-12-9-16-18(10-12)8-7-17-5-1-3-13(11-17)19-6-2-4-14(19)20/h9-10,13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFCCFYYZDZTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=C(C=N2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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